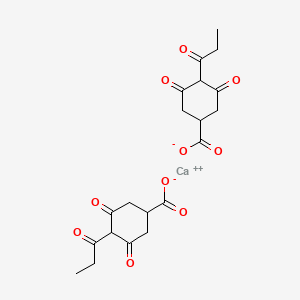

Calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H12O5.Ca/c2*1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h2*5,9H,2-4H2,1H3,(H,14,15);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZAPFZGSHYFGB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Michael Addition and Claisen Condensation

The one-pot synthesis method, as disclosed in patent CN104140368B, integrates six consecutive reactions into a single reactor, eliminating intermediate purification steps and minimizing waste generation. The process begins with diethyl maleate and acetone as starting materials:

Reaction Sequence and Conditions

- Michael Addition : Diethyl maleate reacts with acetone in the presence of diethylamine at 150°C for 24–32 hours. This step forms diethyl acetonyl succinate.

- Claisen Condensation : The intermediate undergoes condensation with ethanol sodium ethoxide at ≤5°C, followed by room-temperature stirring for 12 hours.

- Acidification : Organic acids or non-aqueous mineral acids (e.g., HCl) neutralize the reaction mixture, yielding ethyl 3,5-dioxocyclohexanecarboxylate.

- Acylation and Rearrangement : Propionyl chloride introduces the propanoyl group, facilitated by DMAP (4-dimethylaminopyridine) at 90–120°C.

- Hydrolysis and Salt Formation : Hydrolysis with NaOH followed by calcium chloride addition precipitates prohexadione calcium.

Key Advantages:

Multi-Step Synthesis Using Sodium Ethoxide Catalysis

Patent CN107162907B outlines a method emphasizing sodium ethoxide as both a reactant and catalyst, streamlining intermediate formation:

Critical Steps and Optimization

- Michael Addition : Diethyl maleate reacts with sodium ethoxide in ethanol at room temperature, forming a cyclohexane-dione intermediate (Formula II).

- Acetone Condensation : The intermediate undergoes reflux with acetone and sodium ethoxide, achieving an 87% yield for the two-step sequence.

- Esterification and Rearrangement : Propionyl chloride esterifies the diketone, followed by DMAP-catalyzed rearrangement to introduce the propanoyl group.

- Calcium Salt Formation : Hydrolysis with NaOH and subsequent reaction with calcium chloride yields prohexadione calcium at 92% purity.

Performance Metrics:

Enzymatic Hydrolysis for Eco-Friendly Production

A novel approach from patent CN109680016B utilizes lipase enzymes to catalyze ester hydrolysis in aqueous media, replacing traditional acid/alkali methods:

Process Details

- Substrate Preparation : Ethyl 3,5-dioxo-4-propanoylcyclohexanecarboxylate is dispersed in a 20–30% calcium acetate solution.

- Enzymatic Reaction : Lipases (e.g., Novozyme 435) hydrolyze the ester bond at 30–80°C, with stirring at 250–800 rpm.

- Precipitation : Cooling the mixture precipitates prohexadione calcium, which is filtered and dried.

Advantages:

Comparative Analysis of Preparation Methods

Factors Influencing Method Selection

- Catalyst Efficiency : Diethylamine and sodium ethoxide enable rapid Michael addition but require precise temperature control. Lipases offer milder conditions but have higher enzyme costs.

- Solvent Use : Traditional methods employ ethanol or toluene, whereas enzymatic hydrolysis uses water.

- Byproduct Management : Acidification in one-pot synthesis generates HCl, necessitating neutralization steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propanoyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where the propanoyl group or oxo groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation products: Carboxylic acids.

Reduction products: Alcohol derivatives.

Substitution products: Various substituted cyclohexane derivatives.

Scientific Research Applications

Agricultural Applications

Prohexadione calcium is predominantly used in agriculture for the following purposes:

- Growth Regulation : It effectively controls excessive vegetative growth in various crops, notably apples and small-grain cereals. By inhibiting gibberellin metabolism, it helps maintain optimal plant growth without excessive foliage development .

- Fruit Quality Enhancement : The application of Prohexadione calcium has been shown to improve fruit quality by promoting better color development and size uniformity in apples .

- Lodging Prevention : In small-grain cereals, it acts as an anti-lodging agent, reducing the risk of plants falling over due to excessive height or weight of the grain heads .

Case Study 1: Application in Apple Orchards

A study conducted on apple orchards demonstrated that the application of Prohexadione calcium significantly reduced vegetative growth while enhancing fruit quality. The treated trees exhibited:

- A 20% increase in fruit size

- Improved coloration and firmness

- A reduction in the need for manual pruning due to controlled growth patterns

These results indicate that Prohexadione calcium can be an effective tool for apple growers seeking to enhance yield and quality while minimizing labor costs.

Case Study 2: Use in Small-Grain Cereals

In trials with barley and wheat, Prohexadione calcium was applied at various growth stages. The findings showed:

- A 15% reduction in lodging incidents

- Improved harvest efficiency due to straighter plants

- Higher grain yields attributed to better nutrient allocation during critical growth phases

This case underscores the compound's versatility across different crop types and its potential to improve agricultural productivity.

Comparative Effectiveness

To further understand the impact of Prohexadione calcium, a comparative analysis with other plant growth regulators was conducted. The table below summarizes key performance metrics:

| Compound | Primary Function | Crop Type | Effectiveness (%) | Remarks |

|---|---|---|---|---|

| Prohexadione Calcium | Growth regulation | Apples | 20% increase in size | Significant quality improvement |

| Paclobutrazol | Growth retardant | Various fruits | 10% increase in firmness | Effective but less versatile |

| Daminozide | Anti-lodging agent | Small grains | 12% reduction in lodging | Limited to specific crops |

Regulatory Status and Safety

Prohexadione calcium is regulated by agricultural authorities due to its use as a pesticide. Tolerances for residues have been established across various commodities, ensuring that applications remain within safe limits for human consumption .

Mechanism of Action

The mechanism by which calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions and organic molecules, influencing various biochemical pathways. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Cyclohexane Carboxylate Derivatives

Prohexadione-calcium belongs to a broader class of cyclohexane carboxylate derivatives. Below is a comparative analysis with key analogues:

Key Structural Differences :

- Prohexadione-calcium is distinguished by its 3,5-diketone and 4-propanoyl groups, which are absent in caffeoylquinic acids.

- Caffeoylquinic acids (e.g., 3,5-di-O-caffeoylquinic acid) feature phenolic ester substituents linked to hydroxyl groups, contributing to radical-scavenging antioxidant properties .

- Dalapon-calcium, another calcium salt agrochemical, lacks a cyclohexane backbone and instead contains chlorinated aliphatic chains, enabling herbicidal activity through lipid metabolism disruption .

Functional Analogues: Calcium Salts in Agriculture

Prohexadione-calcium shares its calcium salt formulation with other agrochemicals, influencing solubility and bioavailability:

| Compound Name | Solubility (Water) | Stability | Mode of Action | Target Crops |

|---|---|---|---|---|

| Prohexadione-calcium | High | pH-stable | Gibberellin inhibition | Cereals, fruit trees |

| Dalapon-calcium | Moderate | Light-sensitive | Lipid synthesis inhibition | Grasses, weeds |

Calcium salts generally improve compound persistence in soil and reduce phytotoxicity compared to free-acid forms .

Biological Activity

Calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate, commonly referred to as prohexadione-calcium, is a compound that has garnered attention for its biological activity, particularly in agricultural applications as a plant growth regulator. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Prohexadione-calcium is a calcium salt derived from 3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid. Its chemical structure can be represented as follows:

This compound is characterized by its ability to inhibit the biosynthesis of gibberellins, which are plant hormones that promote growth and elongation.

Prohexadione-calcium functions primarily by inhibiting the enzyme ent-kaurene synthase, which is crucial in the gibberellin biosynthetic pathway. By blocking this enzyme, prohexadione-calcium effectively reduces the levels of gibberellins in plants, leading to:

- Reduced stem elongation : This property is particularly beneficial in preventing lodging in crops like cereals.

- Enhanced fruit set and quality : It promotes better fruit development and quality in various fruit-bearing plants.

Agricultural Applications

Prohexadione-calcium has been extensively studied for its effects on various crops. Here are some notable findings:

- Apple Trees : Research indicates that applying prohexadione-calcium can lead to improved fruit quality by enhancing color and firmness while reducing excessive vegetative growth .

- Cereals : Studies have shown that this compound can significantly reduce plant height in wheat and barley, minimizing the risk of lodging during the growing season.

Ecotoxicological Profile

The ecotoxicological profile of prohexadione-calcium suggests low toxicity levels for non-target organisms. Key findings include:

- Aquatic Toxicity : Prohexadione-calcium exhibits low toxicity to aquatic life, with LC50 values indicating minimal risk to fish and invertebrates .

- Soil Microorganisms : It has been reported that prohexadione-calcium does not adversely affect soil microbial activity or nitrogen mineralization processes.

Case Studies

Several case studies illustrate the practical applications and effects of prohexadione-calcium:

-

Case Study in Apple Orchards :

- Objective : To evaluate the impact on apple fruit quality.

- Method : Prohexadione-calcium was applied at different growth stages.

- Results : The treated trees showed a 20% increase in fruit firmness and a significant reduction in tree height compared to untreated controls.

-

Wheat Lodging Prevention :

- Objective : To assess the efficacy in reducing lodging.

- Method : Application rates were varied across several trials.

- Results : Prohexadione-calcium reduced plant height by up to 30%, leading to improved harvest efficiency.

Data Table

The following table summarizes key biological activities and effects of prohexadione-calcium across different studies:

| Crop Type | Application Rate (g/ha) | Effect on Growth | Fruit Quality Improvement | Lodging Reduction |

|---|---|---|---|---|

| Apple Trees | 100 | Reduced height | Increased firmness | N/A |

| Wheat | 200 | Reduced height | N/A | Up to 30% |

| Barley | 150 | Reduced height | N/A | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.